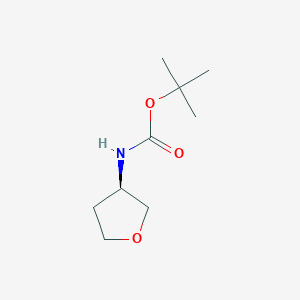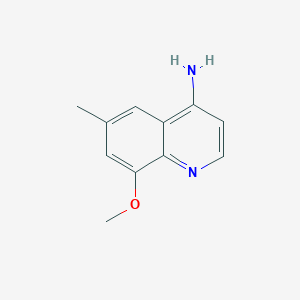![molecular formula C10H19NO2 B11908335 (3,4-Dimethyl-1-oxa-4-azaspiro[4.4]nonan-3-yl)methanol](/img/structure/B11908335.png)
(3,4-Dimethyl-1-oxa-4-azaspiro[4.4]nonan-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,4-Dimetil-1-oxa-4-azaspiro[44]nonan-3-il)metanol es un compuesto espirocíclico caracterizado por una estructura única que incluye un anillo oxazolidina fusionado con un sistema de nonano espiro
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (3,4-Dimetil-1-oxa-4-azaspiro[4.4]nonan-3-il)metanol típicamente involucra la ciclización de precursores apropiados en condiciones controladas. Un método común comienza con la reacción de 3,4-dimetil-1,2-diaminopropano con glioxal para formar el anillo oxazolidina. Este intermedio luego se somete a espirociclización con un derivado de nonano adecuado en condiciones ácidas o básicas para producir el producto final.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo y sistemas automatizados para garantizar la calidad y el rendimiento constantes. Las condiciones de reacción se controlan y monitorean cuidadosamente para minimizar los subproductos y maximizar la eficiencia.
Análisis De Reacciones Químicas
Tipos de reacciones
(3,4-Dimetil-1-oxa-4-azaspiro[4.4]nonan-3-il)metanol se somete a varias reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo se puede oxidar para formar cetonas o aldehídos correspondientes.
Reducción: El anillo oxazolidina se puede reducir para formar aminas.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en la porción de metanol.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio (LiAlH4) o borohidruro de sodio (NaBH4).
Sustitución: Los nucleófilos como los haluros o las aminas se pueden utilizar en condiciones básicas para facilitar las reacciones de sustitución.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación típicamente produce cetonas o aldehídos, mientras que la reducción puede producir aminas.
Aplicaciones Científicas De Investigación
(3,4-Dimetil-1-oxa-4-azaspiro[4.4]nonan-3-il)metanol tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica para la preparación de moléculas más complejas.
Biología: Investigado por su potencial como compuesto bioactivo con propiedades antimicrobianas o anticancerígenas.
Medicina: Explorado por sus posibles aplicaciones terapéuticas, particularmente en el diseño y desarrollo de fármacos.
Industria: Utilizado en la síntesis de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de (3,4-Dimetil-1-oxa-4-azaspiro[4.4]nonan-3-il)metanol involucra su interacción con objetivos moleculares específicos. El anillo oxazolidina puede interactuar con enzimas o receptores, potencialmente inhibiendo su actividad. Esta interacción puede interrumpir los procesos celulares normales, lo que lleva a los efectos bioactivos del compuesto. Las vías y los objetivos exactos dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
1-Oxa-4-azaspiro[4.5]deca-6,9-dien-3,8-diona: Otro compuesto espirocíclico con características estructurales similares pero diferentes grupos funcionales.
1,2,4-Triazolo[3,4-b][1,3,4]tiadiazina: Un compuesto heterocíclico con una estructura central diferente pero propiedades bioactivas similares.
Unicidad
(3,4-Dimetil-1-oxa-4-azaspiro[44]nonan-3-il)metanol es único debido a su estructura espirocíclica específica, que confiere propiedades químicas y biológicas distintas
Propiedades
Fórmula molecular |
C10H19NO2 |
|---|---|
Peso molecular |
185.26 g/mol |
Nombre IUPAC |
(3,4-dimethyl-1-oxa-4-azaspiro[4.4]nonan-3-yl)methanol |
InChI |
InChI=1S/C10H19NO2/c1-9(7-12)8-13-10(11(9)2)5-3-4-6-10/h12H,3-8H2,1-2H3 |
Clave InChI |
RBTGOEOSVRWCJA-UHFFFAOYSA-N |
SMILES canónico |
CC1(COC2(N1C)CCCC2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


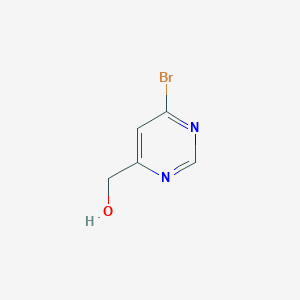
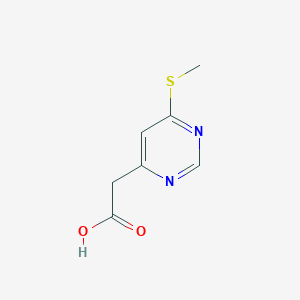



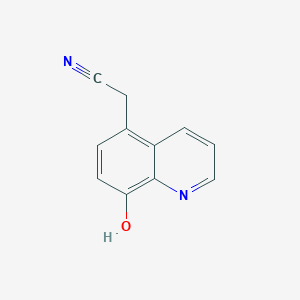

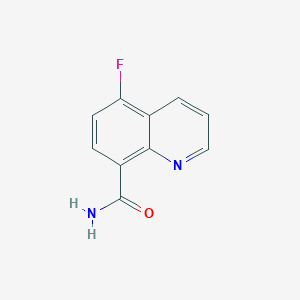
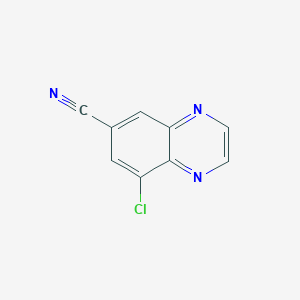
![(8-Chloroimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B11908314.png)
